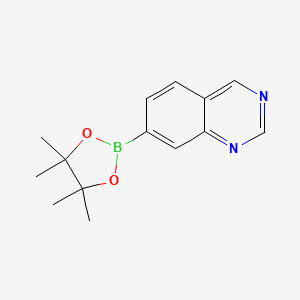

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

描述

属性

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-5-10-8-16-9-17-12(10)7-11/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXJTNJULNSBLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=NC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60739783 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375108-46-5 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Action Environment

The action, efficacy, and stability of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, the compound is stable under normal conditions but may undergo hydrolysis in a humid environment.

生物活性

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C14H17BNO3

- Molecular Weight : 244.10 g/mol

- CAS Number : 1192755-14-8

- InChI Key : DNZVVIZYTCIYNY-UHFFFAOYSA-N

The biological activity of the compound is primarily attributed to its interaction with various biological targets. Research indicates that quinazoline derivatives often exhibit inhibition of kinases and other enzymes involved in cellular signaling pathways.

Biological Activity Overview

-

Anticancer Activity :

- Quinazoline derivatives have been studied for their potential as anticancer agents. They may inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.

- A study showed that modifications in the quinazoline structure could enhance anticancer activity against various cancer cell lines.

-

Antimicrobial Properties :

- Some derivatives of quinazoline have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi.

- The dioxaborolane moiety may contribute to enhanced membrane permeability and cellular uptake.

-

Antimalarial Activity :

- Recent research has explored the potential of quinazoline derivatives in treating malaria by targeting specific enzymes in the Plasmodium species.

- The incorporation of the dioxaborolane group has been linked to improved metabolic stability and efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | EGFR kinase | 0.45 | |

| Antimicrobial | E. coli | 12.0 | |

| Antimalarial | PfATP4 | 0.010 |

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinazoline derivatives revealed that compounds with a dioxaborolane substituent exhibited significant inhibition of EGFR kinase activity, leading to reduced proliferation of cancer cells in vitro. The most potent derivative showed an IC50 value of 0.45 µM against EGFR, indicating its potential as a lead compound for further development.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a derivative was tested against E. coli and demonstrated an IC50 value of 12 µM. This suggests that the compound could be effective in treating bacterial infections.

Case Study 3: Antimalarial Activity

Research on antimalarial activity highlighted the efficacy of derivatives targeting PfATP4. One compound demonstrated an EC50 value of 0.010 µM in inhibiting parasite growth in vitro, showcasing its potential as a new therapeutic agent against malaria.

科学研究应用

Chemical Properties and Structure

The compound features a quinazoline core substituted with a boronic acid pinacol ester moiety. The presence of the dioxaborolane group enhances its reactivity and solubility in organic solvents, making it suitable for various synthetic applications.

Antimicrobial Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline have been tested against various bacterial strains. For instance:

- Study Findings : A series of quinazoline derivatives demonstrated efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa , with some compounds showing minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .

- Mechanism of Action : The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Potential

Quinazolines have been extensively studied for their anticancer properties. The compound has shown promise in targeting specific cancer cell lines:

- In Vitro Studies : Compounds derived from quinazoline structures have been tested against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Some derivatives exhibited IC50 values indicating potent cytotoxicity .

- Targeting Mechanisms : Molecular docking studies suggest that these compounds can effectively inhibit epidermal growth factor receptor (EGFR), which is crucial in many cancer pathways .

Anti-inflammatory Effects

Quinazoline derivatives are also being explored for their anti-inflammatory capabilities:

- Research Insights : Certain synthesized quinazolines have shown significant anti-inflammatory activity in animal models of inflammation .

- Clinical Relevance : These findings suggest potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel diseases.

Antidiabetic Properties

Emerging research indicates that some quinazoline derivatives possess antidiabetic effects through the inhibition of enzymes like alpha-amylase and alpha-glucosidase:

- Mechanistic Studies : Molecular docking studies have revealed strong interactions between these compounds and the target enzymes, which could lead to decreased glucose absorption and improved glycemic control .

Data Table of Biological Activities

相似化合物的比较

Core Heterocycle Variations

- Quinazoline vs. Isoquinoline: The quinazoline core (benzene fused to pyrimidine) is electron-deficient, favoring interactions in kinase inhibitors, while isoquinoline (benzene fused to pyridine) offers distinct π-π stacking properties for materials applications .

- Positional Isomerism : Substitution at the 6-, 7-, or 8-position on quinazoline alters steric and electronic environments. For example, 7-substitution (target compound) may optimize binding in enzyme active sites compared to 6-substituted analogs .

Functional Group Additions

Reactivity in Cross-Coupling

All listed compounds participate in Suzuki-Miyaura reactions, but efficiency varies. Electron-deficient cores (e.g., quinazoline) typically undergo faster coupling than electron-rich systems (e.g., isoquinoline) . Steric hindrance from 8-substitution may slow reaction kinetics compared to 6- or 7-substituted analogs .

常见问题

Q. What are the standard synthetic routes for preparing 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the quinazoline core and (2) introduction of the boronate ester group via Miyaura borylation. For the quinazoline ring, condensation of 2-aminobenzonitrile derivatives with carbonyl sources (e.g., formamide) under acidic or thermal conditions is common. The borylation step employs 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous solvents like dioxane or THF at 80–100°C. Optimization includes using degassed solvents to prevent catalyst deactivation and monitoring reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the quinazoline backbone and boronate ester substitution. ¹¹B NMR can verify the integrity of the boronate group (δ ~30 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI or EI) to confirm molecular weight (e.g., [M+H]⁺ for C₁₆H₂₀BN₃O₂: calc. 313.16).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by UV detection at 254 nm).

- Elemental Analysis : Carbon, hydrogen, and nitrogen content to validate stoichiometry .

Q. How does the boronate ester group influence the compound’s reactivity in Suzuki-Miyaura cross-couplings compared to other boronic acid derivatives?

- Methodological Answer : The pinacol boronate ester enhances stability against protodeboronation and oxidation compared to free boronic acids, enabling storage under ambient conditions. However, it requires stronger bases (e.g., K₂CO₃ or CsF) and elevated temperatures (80–100°C) to activate the boron center during cross-couplings. Ligand selection (e.g., SPhos or XPhos) improves catalytic efficiency with Pd(OAc)₂. For sensitive substrates, Miyaura-Ishiyama conditions (PdCl₂(dtbpf), 60°C) minimize side reactions .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions (e.g., protodeboronation) during palladium-catalyzed cross-couplings involving this compound?

- Methodological Answer : Protodeboronation is minimized by:

- Optimized Solvent Systems : Use of anhydrous DMF or toluene with molecular sieves to scavenge water.

- Ligand Engineering : Bulky ligands (e.g., RuPhos) reduce steric hindrance and stabilize the Pd-B intermediate.

- Additives : Silver salts (Ag₂O) or fluoride sources (KF) accelerate transmetallation.

- Temperature Control : Lowering reaction temperature (50–70°C) while extending reaction time (24–48 hrs) .

Q. How can computational chemistry tools (e.g., DFT calculations) predict the regioselectivity of this compound in transition metal-mediated reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electronic and steric effects of the quinazoline-boronate system. Key parameters include:

- Frontier Molecular Orbitals : HOMO-LUMO gaps predict reactivity toward electrophilic or nucleophilic partners.

- NBO Analysis : Charge distribution at the boron center and quinazoline nitrogen atoms.

- Transition State Modeling : Simulate Pd insertion barriers to identify favored coupling pathways. Software like Gaussian or ORCA is used, validated by experimental yields .

Q. What experimental approaches resolve discrepancies in reported catalytic activity when using this boronate ester in heterocyclic arylation reactions?

- Methodological Answer : To address variability:

- Systematic Screening : Vary Pd catalysts (PdCl₂, Pd(OAc)₂), ligands (bidentate vs. monodentate), and bases (K₃PO₄ vs. NaOtBu).

- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps.

- Isolation of Intermediates : Characterize Pd-B adducts via X-ray crystallography or EXAFS.

- Cross-Validation : Reproduce literature protocols with controlled moisture/oxygen levels .

Q. What are the challenges in scaling up the synthesis of this compound from milligram to multigram quantities while maintaining high enantiomeric excess (if applicable)?

- Methodological Answer : Scale-up challenges include:

- Heat Transfer : Use of continuous flow reactors (e.g., Corning G1) for exothermic borylation steps.

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) or fractional distillation.

- Catalyst Recovery : Immobilized Pd catalysts (e.g., Pd/C or Pd@SiO₂) reduce metal leaching.

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Q. How does the electronic nature of substituents on the quinazoline ring affect the compound’s stability and reactivity in aqueous versus anhydrous environments?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance boronate ester stability in aqueous media by reducing electron density at the boron center. Conversely, electron-donating groups (e.g., -OMe) increase susceptibility to hydrolysis. Accelerated stability testing (40°C/75% RH) quantifies degradation rates. Reactivity in anhydrous conditions is assessed via Hammett plots correlating substituent σ values with cross-coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。